molecular formula C20H26N2O B1199331 Ibogaine CAS No. 83-74-9

Ibogaine

Cat. No. B1199331
CAS RN: 83-74-9
M. Wt: 310.4 g/mol
InChI Key: HSIBGVUMFOSJPD-UHFFFAOYSA-N

Description

Synthesis Analysis

The synthesis of Ibogaine and related iboga-type indole alkaloids involves several complex chemical processes. Recent studies have highlighted bioinspired synthesis strategies, utilizing biomimetic transformations to produce various iboga alkaloids, including ibogaine itself. For instance, Zhao et al. (2016) demonstrated the collective syntheses of seven iboga-type indole alkaloids, showcasing the application of bioinspired strategies (Zhao et al., 2016). Similarly, efficient total synthesis methods have been developed, employing techniques like intramolecular reductive-Heck type cyclization and Larock’s heteroannulation reaction, as described by Jana and Sinha (2012) (Jana & Sinha, 2012).

Molecular Structure Analysis

Ibogaine's molecular structure is characterized by its indole base structure, integral to its bioactivity. The molecule features a complex arrangement including a tryptamine core, which is common among psychoactive alkaloids. The synthesis and structural elucidation of ibogaine analogs have provided insights into the importance of specific structural features for its biological activity. This includes work on creating iboga analogues with altered core structures, aiming to understand the role of the indole ring and its impact on biological activity (Paul, Pattanayak, & Sinha, 2011).

Chemical Reactions and Properties

Ibogaine undergoes various chemical reactions, highlighting its reactive indole nucleus and the potential for derivatization. Research has explored the synthesis of new iboga analogues and the functionalization of the isoquinuclidine ring, pivotal for ibogaine's psychoactive properties. Maia et al. (2004) have described methods for synthesizing iboga-functionalized isoquinuclidines, emphasizing the versatility of ibogaine's chemical structure (Maia, Freitas-Gil, Gil, & Marazano, 2004).

Physical Properties Analysis

The physical properties of ibogaine, such as its crystalline structure, solubility, and melting point, are crucial for its application in various scientific studies. While specific studies on the physical properties of ibogaine are less common, the methodologies involved in its synthesis and analysis indirectly provide insights into its physical characteristics.

Chemical Properties Analysis

The chemical properties of ibogaine, including its reactivity and interactions with various substrates and enzymes, are of significant interest. For example, studies on the enzymatic steps involved in ibogaine biosynthesis in Tabernanthe iboga have shed light on the complex pathways that produce this alkaloid. Farrow et al. (2018) identified the enzymes involved in the final steps of ibogaine biosynthesis, contributing to our understanding of its chemical properties from a biosynthetic perspective (Farrow, Kamileen, Meades, Ameyaw, Xiao, & O’Connor, 2018).

Scientific Research Applications

Neurological and Psychiatric Disorders

  • Field : Neurology and Psychiatry
  • Application : Ibogaine and its analogs have been used as therapeutics for neurological and psychiatric disorders . Diseases associated with cognitive decline and/or disability affect more than 55 million people in the world .
  • Methods : The treatment involves the use of ibogaine or its derivatives in combination with at least one anti-depressant . The combination produces a synergistic effect in reducing symptoms of psychiatric disorders .
  • Results : The treatment has shown promising results in reducing symptoms of psychiatric disorders such as bipolar disorder, depression, schizophrenia, paranoia, anxiety, panic disorder, mania, post-traumatic stress disorder .

Treatment of Chronic Opioid Abuse

  • Field : Drug Metabolism & Toxicology
  • Application : Ibogaine has been evaluated for its therapeutic potential in the treatment of chronic opioid abuse .
  • Methods : Ibogaine is administered orally and undergoes extensive first-pass metabolism to 12-hydroxyibogamine (nor-ibogaine) by cytochrome P450 2D6 (CYP2D6) in the gut wall and liver .
  • Results : Anecdotal reports concerning the beneficial effects of ibogaine for the treatment of opioid abuse and other drug dependencies appeared starting in the early 1960s . The benefit-risk ratio in opioid withdrawal management is favorable if ibogaine is administered under qualified medical supervision .

Treatment of Substance-Related Disorders

  • Field : Substance Abuse Treatment
  • Application : Ibogaine has been used in the treatment of substance-related disorders, which include cocaine, opioids, heroin, alcohol, and nicotine .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not detailed in the source .

Treatment of Brain Disorders

  • Field : Neurology
  • Application : Stanford researchers have developed a method to treat brain disorders such as traumatic brain injury using Ibogaine .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not detailed in the source .

Enhancing Cognitive Abilities and Self-Awareness

  • Field : Cognitive Psychology
  • Application : Beyond addiction treatment, ibogaine has been reported to enhance cognitive abilities and increase self-awareness .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not detailed in the source .

Improving Ibogaine Safety

  • Field : Clinical Neuroscience
  • Application : A systematic review of clinical studies was conducted to identify setting factors associated with improved ibogaine safety .
  • Methods : The review evaluated the clinical studies of ibogaine, with a focus on administration settings . The aim was to elucidate specific criteria that may promote safer contexts for ibogaine use .
  • Results : It was concluded that the use of controlled settings, supported by trained professionals and equipment allowing for rigorous medical, psychiatric, and cardiac monitoring, are essential to promote the safety of patients receiving ibogaine .

Adverse Events of Ibogaine

  • Field : Clinical Neuroscience
  • Application : A systematic review of the literature was conducted to update (2015–2020) the adverse events and fatalities associated with ibogaine/noribogaine administration .
  • Methods : The review followed the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines . The studies were highly heterogeneous in terms of the kind of product used or the known dosages .
  • Results : The adverse events were classified into acute effects (<24 h), mainly cardiac (the most common was QTc prolongation), gastrointestinal, neurological, and clinical alterations, and long-lasting effects (>24 h), mainly persistent cardiac alterations, psychiatric, and neurological signs .

Cognitive Function Improvement

  • Field : Cognitive Psychology
  • Application : After a single administration of Ibogaine, patients showed immediate improvements in cognitive function .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not detailed in the source .

Safety And Hazards

Despite having potential benefits for improving drug addiction, ibogaine also has serious health risks. Sudden death caused by cardiac arrests is a severe consequence of consuming the alkaloid . It can also cause nausea, dry mouth, vomiting, or users losing the ability to move parts of their body .

properties

IUPAC Name

(1R,15R,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13+,17+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIBGVUMFOSJPD-CFDPKNGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894069
Record name Ibogaine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in chloroform
Record name Ibogaine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... In this study, /researchers/ first characterized the actions of ibogaine on ethanol self-administration in rodents. Ibogaine decreased ethanol intake by rats in two-bottle choice and operant self-administration paradigms. Ibogaine also reduced operant self-administration of ethanol in a relapse model. Next, /the researchers/ identified a molecular mechanism that mediates the desirable activities of ibogaine on ethanol intake. Microinjection of ibogaine into the ventral tegmental area (VTA), but not the substantia nigra, reduced self-administration of ethanol, and systemic administration of ibogaine increased the expression of glial cell line-derived neurotrophic factor (GDNF) in a midbrain region that includes the VTA. In dopaminergic neuron-like SHSY5Y cells, ibogaine treatment upregulated the GDNF pathway as indicated by increases in phosphorylation of the GDNF receptor, Ret, and the downstream kinase, ERK1 (extracellular signal-regulated kinase 1). Finally, the ibogaine-mediated decrease in ethanol self-administration was mimicked by intra-VTA microinjection of GDNF and was reduced by intra-VTA delivery of anti-GDNF neutralizing antibodies. Together, these results suggest that GDNF in the VTA mediates the action of ibogaine on ethanol consumption. These findings highlight the importance of GDNF as a new target for drug development for alcoholism that may mimic the effect of ibogaine against alcohol consumption but avoid the negative side effects., Ibogaine (Endabuse) is a psychoactive indole alkaloid found in the West African shrub, Tabernanthe iboga. This drug interrupts cocaine and amphetamine abuse and has been proposed for treatment of addiction to these stimulants. However, the mechanism of action that explains its pharmacological properties is unclear. Since previous studies demonstrated differential effects of psychotomimetic drugs (cocaine and methamphetamine) on neuropeptides such as neurotensin (NT), the present study was designed to determine: (1) the effects of ibogaine on striatal, nigral, cortical, and accumbens neurotensin-like immunoreactivity (NTLI); (2) the effects of selective dopamine antagonists on ibogaine-induced changes in NT concentrations in these brain areas; and (3) the effects of ibogaine pretreatment on cocaine-induced changes in striatal, nigral, cortical and accumbens NTLI content. Ibogaine treatments profoundly affected NT systems by increasing striatal, nigral, and accumbens NTLI content 12 h after the last drug administration. In contrast, NTLI concentrations were not significantly increased in the frontal cortex after ibogaine treatment. The ibogaine-induced increases in NTLI in striatum, nucleus accumbens and substantia nigra were blocked by coadministration of the selective D1 receptor antagonist, SCH 23390. The D2 receptor antagonist, eticlopride, blocked the ibogaine-induced increase in nigral NTLI, but not in striatum and nucleus accumbens. Ibogaine pretreatment significantly blocked the striatal and nigral increases of NTLI resulting from a single cocaine administration. Whereas many of the responses by NT systems to ibogaine resembled those which occur after cocaine, there were also some important differences. These data suggest that NT may contribute to an interaction between ibogaine and the DA system and may participate in the pharmacological actions of this drug., Ibogaine, a putative antiaddictive drug, is remarkable in its apparent ability to downgrade withdrawal symptoms and drug craving for extended periods of time after a single dose. Ibogaine acts as a non-competitive NMDA receptor antagonist, while NMDA has been implicated in long lasting changes in neuronal function and in the physiological basis of drug addiction. The purpose of this study was to verify if persistent changes in NMDA receptors could be shown in vivo and in vitro after a single administration of ibogaine. The time course of ibogaine effects were examined on NMDA-induced seizures and (3)H MK-801 binding to cortical membranes in mice 30 min, 24, 48, and 72 hr post treatment. Ibogaine (80 mg/kg, ip) was effective in inhibiting convulsions induced by NMDA at 24 and 72 hours post administration. Likewise, (3)H MK-801 binding was significantly decreased at 24 and 72 hr post ibogaine. No significant differences from controls were found at 30 min or 48 h post ibogaine. This long lasting and complex pattern of modulation of NMDA receptors prompted by a single dose of ibogaine may be associated to its antiaddictive properties., The iboga alkaloids are a class of small molecules defined structurally on the basis of a common ibogamine skeleton, some of which modify opioid withdrawal and drug self-administration in humans and preclinical models. These compounds may represent an innovative approach to neurobiological investigation and development of addiction pharmacotherapy. In particular, the use of the prototypic iboga alkaloid ibogaine for opioid detoxification in humans raises the question of whether its effect is mediated by an opioid agonist action, or if it represents alternative and possibly novel mechanism of action. The aim of this study was to independently replicate and extend evidence regarding the activation of mu-opioid receptor (MOR)-related G proteins by iboga alkaloids. Ibogaine, its major metabolite noribogaine, and 18-methoxycoronaridine (18-MC), a synthetic congener, were evaluated by agonist-stimulated guanosine-5'-O-(gamma-thio)-triphosphate (((35)S)GTPyS) binding in cells overexpressing the recombinant MOR, in rat thalamic membranes, and autoradiography in rat brain slices. In rat thalamic membranes ibogaine, noribogaine and 18-MC were MOR antagonists with functional Ke values ranging from 3 uM (ibogaine) to 13 uM (noribogaine and 18MC). Noribogaine and 18-MC did not stimulate ((35)S)GTPyS binding in Chinese hamster ovary cells expressing human or rat MORs, and had only limited partial agonist effects in human embryonic kidney cells expressing mouse MORs. Ibogaine did not did not stimulate ((35)S)GTPyS binding in any MOR expressing cells. Noribogaine did not stimulate ((35)S)GTPyS binding in brain slices using autoradiography. An MOR agonist action does not appear to account for the effect of these iboga alkaloids on opioid withdrawal. Taken together with existing evidence that their mechanism of action also differs from that of other non-opioids with clinical effects on opioid tolerance and withdrawal, these findings suggest a novel mechanism of action, and further justify the search for alternative targets of iboga alkaloids., For more Mechanism of Action (Complete) data for Ibogaine (12 total), please visit the HSDB record page.
Record name Ibogaine
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Product Name

Ibogaine

CAS RN

83-74-9
Record name (-)-Ibogaine
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Record name Ibogaine
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Record name Ibogaine
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Record name 12-methoxyibogamine
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Record name IBOGAINE
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Record name Ibogaine
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Melting Point

148 °C, Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/
Record name Ibogaine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,680
Citations
KR Alper - 2001 - Elsevier
… Ibogaine undergoes demethylation to form its principal metabolite, noribogaine, also known … ) is an ibogaine congener that appears to have efficacy similar to ibogaine in animal models …
Number of citations: 225 www.sciencedirect.com
SD Glick, IM Maisonneuve - Annals of the New York Academy …, 1998 - Wiley Online Library
… Hence the basic premise of this paper is that ibogaine has a complex pharmacology; and it may be precisely because of this that ibogaine has a peculiarly novel efficacy. …
Number of citations: 133 nyaspubs.onlinelibrary.wiley.com
DC Mash, CA Kovera, BE Buck… - Annals of the New …, 1998 - Wiley Online Library
… administration to assess the safety of ibogaine for the treatment of cocaine dependency. … of ibogaine in humans are assessed by analyzing the concentration‐time data of ibogaine and …
Number of citations: 170 nyaspubs.onlinelibrary.wiley.com
KR Alper, HS Lotsof, CD Kaplan - Journal of ethnopharmacology, 2008 - Elsevier
… The term “ibogaine subculture” refers to all ibogaine scenes collectively outside of Africa. … the ibogaine subculture consisted of all known presently or previously existing ibogaine scenes …
Number of citations: 223 www.sciencedirect.com
RPW Litjens, TM Brunt - Clinical Toxicology, 2016 - Taylor & Francis
Context: Ibogaine is a psychoactive indole alkaloid found in the African rainforest shrub Tabernanthe Iboga. It is unlicensed but used in the treatment of drug and alcohol addiction. …
Number of citations: 66 www.tandfonline.com
DC Mash, CA Kovera, J Pablo… - Annals of the New …, 2000 - Wiley Online Library
… We report here that ibogaine significantly decreased craving for cocaine and heroin during … lower after ibogaine treatment and at 30 days after program discharge. Because ibogaine is …
Number of citations: 173 nyaspubs.onlinelibrary.wiley.com
SG Sheppard - Journal of substance abuse treatment, 1994 - Elsevier
… of individuals for extended periods after taking ibogaine, it was our primary objective to document the secondary, long-term effects of ibogaine on opiate consumption in the weeks and …
Number of citations: 195 www.sciencedirect.com
TK Brown - Current drug abuse reviews, 2013 - ingentaconnect.com
… safety concerns have hampered ibogaine’s development as a … of ibogaine as an anti-addictive medicine within the “ibogaine … of treatments by ibogaine providers, of the drug’s efficacy. …
Number of citations: 129 www.ingentaconnect.com
EE Schenberg, MA de Castro Comis… - Journal of …, 2014 - journals.sagepub.com
… In Brazil ibogaine is unregulated and a combined approach of psychotherapy and ibogaine is being practiced to treat addiction. To evaluate the safety and efficacy of ibogaine, we …
Number of citations: 106 journals.sagepub.com
P Popik, P Skolnick - ALKALOIDS-NEW YORK …, 1999 - s3.ca-central-1.amazonaws.com
… "ibogaine" or "ibogine". In 1901 French pharmacologists found ibogaine to have an unusual type of excitatory effect in animals (21-23). Phisalix (23) suggested that ibogaine could …
Number of citations: 95 s3.ca-central-1.amazonaws.com

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